molecular formula C7H11ClF2O2S B1436321 (3,3-Difluorocyclohexyl)methanesulfonyl chloride CAS No. 1691933-77-3

(3,3-Difluorocyclohexyl)methanesulfonyl chloride

Cat. No. B1436321
M. Wt: 232.68 g/mol
InChI Key: QSPHSERFSNKLAW-UHFFFAOYSA-N
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Description

“(3,3-Difluorocyclohexyl)methanesulfonyl chloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Molecular Structure Analysis

The molecular structure of “(3,3-Difluorocyclohexyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 . This indicates that the compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“(3,3-Difluorocyclohexyl)methanesulfonyl chloride” has a molecular weight of 232.68 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

Electrochemical Applications

One study explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride (MSC)-aluminum chloride ionic liquid. This work highlights the potential of MSC in developing cathode materials for energy storage applications. The reversible intercalation of sodium into vanadium pentoxide films suggests a promising avenue for enhancing battery technologies (Su, L., Winnick, J., & Kohl, P., 2001).

Organic Synthesis and Catalysis

MSC serves as a versatile reagent in organic synthesis, facilitating novel rearrangements and bond formations. For instance, the treatment of certain fluorinated alcohols with MSC leads to unexpected products through sigmatropic rearrangements, showcasing the reagent's role in synthetic chemistry for constructing complex molecular structures (Ando, A., Nishihara, M., Sato, K., Omote, M., & Kumadaki, I., 2005).

Another study emphasizes the stereoselective synthesis of dienes from allenols using MSC, further illustrating the compound's utility in facilitating intricate chemical transformations (Alcaide, B., Almendros, P., Aragoncillo, C., & Redondo, M. C., 2005).

Environmental and Material Science

The decomposition of MSC has been studied as a key step in low-temperature methane conversions, indicating its potential impact on environmental technologies and sustainable chemical processes. Research into the catalytic systems for MSC decomposition offers insights into novel methods for methane utilization and conversion to more valuable chemicals (Kang, S., Zhou, W., Ma, Q., Zhang, Q., Chen, G., & Tang, Y., 2017).

Safety And Hazards

“(3,3-Difluorocyclohexyl)methanesulfonyl chloride” is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction . It is fatal if inhaled, and toxic if swallowed or in contact with skin .

properties

IUPAC Name

(3,3-difluorocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHSERFSNKLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluorocyclohexyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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